molecular formula C20H25BO3 B13724107 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester

5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester

Cat. No.: B13724107
M. Wt: 324.2 g/mol
InChI Key: NTUQTMJYLJGEGL-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester: is an organoboron compound that features a boronic acid ester functional group This compound is of significant interest in organic synthesis due to its versatility and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-(benzyloxy)-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reduction of the ester can yield the corresponding boronic acid.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: 5-(Benzyloxy)-2-methylphenol.

    Reduction: 5-(Benzyloxy)-2-methylphenylboronic acid.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester is used as a building block in the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology and Medicine: This compound has potential applications in the development of pharmaceuticals. Boronic esters are known to interact with biological molecules, making them useful in drug design and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components

Mechanism of Action

The mechanism by which 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester exerts its effects involves the formation of boronate complexes. These complexes can interact with various molecular targets, including enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity.

Comparison with Similar Compounds

  • 2-(Benzyloxy)phenylboronic acid pinacol ester
  • 4-(Benzyloxy)phenylboronic acid pinacol ester

Comparison: 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and steric properties. This distinguishes it from other benzyloxy-substituted boronic esters, which may lack this methyl group and therefore exhibit different chemical behaviors.

Properties

Molecular Formula

C20H25BO3

Molecular Weight

324.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-5-phenylmethoxyphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C20H25BO3/c1-15-11-12-17(22-14-16-9-7-6-8-10-16)13-18(15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3

InChI Key

NTUQTMJYLJGEGL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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